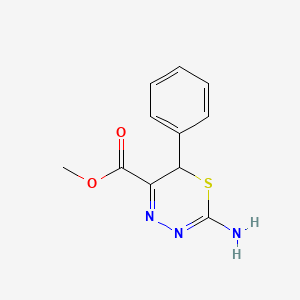

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate

Description

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazine core substituted with a phenyl group at position 6, an amino group at position 2, and a methyl ester at position 3.

Properties

IUPAC Name |

methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-10(15)8-9(17-11(12)14-13-8)7-5-3-2-4-6-7/h2-6,9H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJCFSJHROVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(SC1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate is then treated with methyl chloroformate to yield the desired thiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazine derivatives.

Substitution: Various substituted thiadiazine derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activity. Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate has been investigated for its potential use as an antimicrobial agent against various pathogens. Studies have shown that modifications to the thiadiazine structure can enhance its effectiveness against bacterial and fungal strains .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been a focal point in recent studies. Thiadiazine derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The incorporation of specific functional groups into the thiadiazine scaffold can lead to enhanced anticancer activity .

Enzyme Inhibition

this compound has also been explored as a potential inhibitor of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and play a role in cancer metastasis. Structure-based design approaches have led to the synthesis of potent MMP inhibitors derived from thiadiazine scaffolds .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound makes it a candidate for developing new pesticides. Its biological activity can be optimized for targeting specific pests while minimizing environmental impact. Research has focused on synthesizing analogs that demonstrate improved efficacy and reduced toxicity to non-target organisms .

Material Science

Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for chemical modifications that can enhance the mechanical strength and thermal stability of polymeric materials. Research into thiadiazine-based polymers has shown promise in applications ranging from coatings to advanced composite materials .

Summary of Findings

The following table summarizes the key applications and research findings related to this compound:

Mechanism of Action

The mechanism by which Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

- Target Compound: Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate Substituents:

- Position 2: Amino group (-NH₂).

- Position 5 : Methyl ester (-COOCH₃).

Position 6 : Phenyl group.

- Analog 1: 2-Amino-5-phenyl-6H-1,3,4-thiadiazine (Compound 5a in ) Substituents:

- Position 2: Amino group (-NH₂).

- Position 5 : Phenyl group.

- Key Difference: The phenyl group shifts from position 5 to 6 in the target compound, altering steric and electronic effects.

Analog 2 : 5-(4-Chloro-phenyl)-6H-1,3,4-thiadiazin-2-amine (Compound 5b in )

- Substituents :

- Position 2: Amino group (-NH₂).

- Position 5 : 4-Chlorophenyl group.

Key Insights :

- Substituent Position : Shifting the phenyl group from position 5 (Analog 1) to 6 (target compound) may reduce steric hindrance during derivatization.

Electronic and Steric Effects

- Electron-Withdrawing Groups : Analog 2 (4-chlorophenyl) exhibits stronger electron withdrawal than the target compound’s phenyl group, which could influence reactivity in nucleophilic substitutions.

Biological Activity

Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in pharmacology based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the thiadiazine class of compounds, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the reaction of phenyl hydrazine with carbon disulfide and subsequent cyclization processes. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines. For instance, in vitro tests showed that this compound exhibited cytotoxic effects on MKN-45 gastric cancer cells with an IC50 value of approximately 2.54 nM, indicating potent activity compared to other tested compounds .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MKN-45 | 2.54 | Induction of apoptosis and cell cycle arrest |

| A549 | 193.93 | Inhibition of cell proliferation |

| HT-29 | Moderate | Potentially through c-Met inhibition |

Antimicrobial Activity

The compound also displays antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain strains was reported to be as low as 0.98 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.98 | Antibacterial |

| Escherichia coli | Not effective | - |

| Candida albicans | Moderate | Antifungal |

The biological activity of this compound has been attributed to several mechanisms:

- Inhibition of c-Met Receptor : The compound has been shown to inhibit the phosphorylation of the c-Met receptor in cancer cells, which is crucial for tumor growth and metastasis .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Study: MKN-45 Cell Line

In a study focusing on the MKN-45 gastric cancer cell line, this compound was administered at varying concentrations. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and reduced cell viability.

Research Findings

A comprehensive review highlighted that modifications in the substituents on the thiadiazine ring significantly influenced the biological activity of derivatives. For example, compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts .

Q & A

Q. What spectroscopic methods are most reliable for confirming the molecular structure of methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate?

Methodological Answer :

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–7.8 ppm for the phenyl group), the thiadiazine ring protons (δ 4.5–5.5 ppm), and the methyl ester (δ 3.8–4.0 ppm). and should confirm the absence of impurities like unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., m/z 293.05 for CHNOS) and fragmentation patterns consistent with the thiadiazine core .

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance) .

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer :

- Multi-Step Synthesis : Start with 4-thioalkyl phenols as precursors. For example, condense thiourea derivatives with α-keto esters under acidic conditions to form the thiadiazine ring, followed by phenyl group introduction via Suzuki coupling or nucleophilic substitution .

- Key Reaction Conditions : Optimize temperature (80–100°C) and solvent (e.g., ethanol or DMF) to avoid side products like triazolo-thiadiazines, which may form under prolonged heating .

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer :

- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify purity (>95%). Monitor at λ = 254 nm for the thiadiazine chromophore .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out solvent residues or hydrates .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when scaling up synthesis?

Methodological Answer :

- Scale-Up Challenges : Batch variability in signals (e.g., shifting δ values) may arise from incomplete ring closure or residual solvents. Validate via:

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., C=O ester stretch at 1720 cm) and adjust stoichiometry dynamically .

Q. What strategies optimize reaction yields for derivatives with modified phenyl substituents?

Methodological Answer :

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance electrophilic reactivity. Yields improve from ~40% to >60% under microwave-assisted conditions (80°C, 30 min) .

- Catalytic Systems : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling with aryl boronic acids, achieving >75% yield in DMF/HO (3:1) at 100°C .

Q. How to design derivatives for enhanced biological activity while maintaining solubility?

Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methyl ester with polar groups (e.g., carboxylic acid) to improve aqueous solubility. Balance with lipophilic substituents (e.g., halogenated phenyl) for membrane permeability .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2 or EGFR kinase). Prioritize derivatives with ΔG ≤ -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.